molecular formula C23H25N5O2 B11133301 N-[4-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide

N-[4-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide

Cat. No.: B11133301
M. Wt: 403.5 g/mol
InChI Key: XQFZLBPSAQUUMG-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an acetamidophenyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4,6-dimethylpyrimidine with an appropriate acetamidophenyl derivative under controlled conditions. The reaction may involve the use of solvents such as ethanol or dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide is unique due to its combination of a pyrimidine ring with dimethyl substitutions and an acetamidophenyl group.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide

InChI

InChI=1S/C23H25N5O2/c1-15-13-16(2)25-23(24-15)28-21(14-18-7-5-4-6-8-18)22(30)27-20-11-9-19(10-12-20)26-17(3)29/h4-13,21H,14H2,1-3H3,(H,26,29)(H,27,30)(H,24,25,28)

InChI Key

XQFZLBPSAQUUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

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